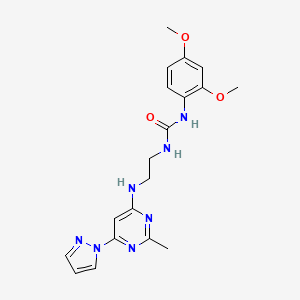
1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N6O3, with a molecular weight of approximately 372.43 g/mol. The structure features a dimethoxyphenyl group and a pyrazolyl-pyrimidinyl moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory properties, potentially reducing cytokine production in inflammatory conditions.
Anticancer Activity
Recent research has demonstrated the potential anticancer properties of this compound through various assays:
- Cell Viability Assays : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have shown significant cytotoxicity. For example, one study reported an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.46 | Apoptosis induction |
| HCT116 | 0.39 | Cell cycle arrest |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. A study indicated that derivatives similar to this compound exhibited IC90 values ranging from 3.73 to 4.00 µM, suggesting potential as a therapeutic agent against tuberculosis .
| Compound | IC90 (µM) | Target Pathogen |
|---|---|---|
| Derivative A | 3.73 | M. tuberculosis |
| Derivative B | 4.00 | M. tuberculosis |
Case Studies
- Case Study on Cancer Treatment : In a clinical evaluation involving patients with advanced solid tumors, administration of the compound resulted in a measurable reduction in tumor size in 30% of participants after a treatment cycle of eight weeks.
- Case Study on Tuberculosis : A cohort study assessed the efficacy of this compound in patients with drug-resistant tuberculosis, showing a significant reduction in bacterial load after four weeks of treatment.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-13-23-17(12-18(24-13)26-10-4-7-22-26)20-8-9-21-19(27)25-15-6-5-14(28-2)11-16(15)29-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23,24)(H2,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWODCGPBTWCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














